molecular formula C14H14F3N3O4 B13058186 ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

Cat. No.: B13058186
M. Wt: 345.27 g/mol
InChI Key: RKIKHRPTRHWBJV-WCUZDZTQSA-N
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Description

EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a chemical compound with the molecular formula C14H14F3N3O4 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and hydrazone linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, altering their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19?

InChI Key

RKIKHRPTRHWBJV-WCUZDZTQSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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